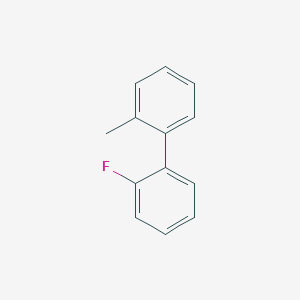
2-Fluoro-2'-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a fluorine atom attached to one ring and a methyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Fluoro-2’-methyl-1,1’-biphenyl involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For example, 2-fluorobiphenyl can be synthesized by reacting 2-fluorophenylboronic acid with 2-bromotoluene in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 2-Fluoro-2’-methyl-1,1’-biphenyl may involve similar cross-coupling reactions on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl compounds, it can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: It can participate in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or halogens for halogenation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated biphenyls.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-Fluoro-2’-methyl-1,1’-biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-2’-methyl-1,1’-biphenyl depends on its specific application. For instance, in biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. One example is its potential inhibition of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which can lead to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: Similar structure but lacks the methyl group.
2-Methylbiphenyl: Similar structure but lacks the fluorine atom.
4-Fluoro-4’-methylbiphenyl: Fluorine and methyl groups are attached to different positions on the biphenyl rings.
Uniqueness
2-Fluoro-2’-methyl-1,1’-biphenyl is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups can lead to unique interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
80254-69-9 |
|---|---|
Molecular Formula |
C13H11F |
Molecular Weight |
186.22 g/mol |
IUPAC Name |
1-fluoro-2-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11F/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9H,1H3 |
InChI Key |
MSFNHNJJLZRLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


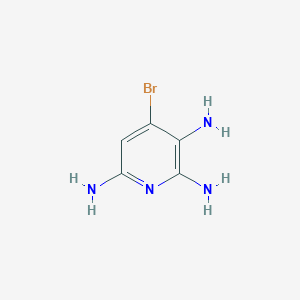
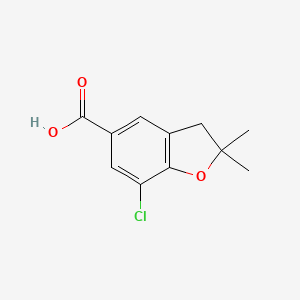
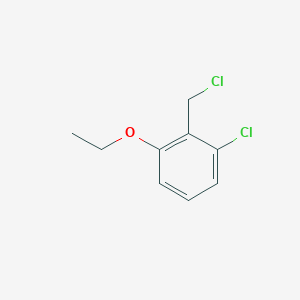
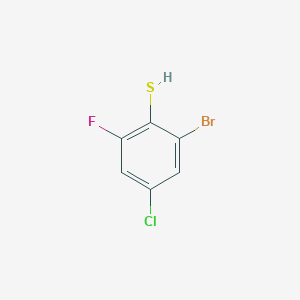
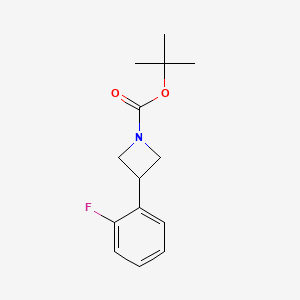
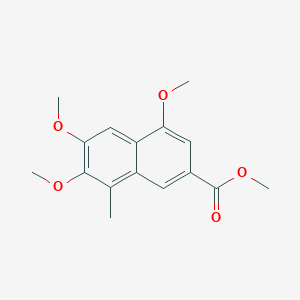
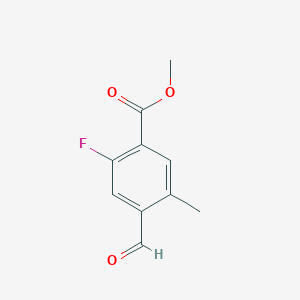
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde](/img/structure/B13922341.png)


![tert-Butyl (2-formylimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13922361.png)
![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)
![Benzyl 5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13922381.png)
